molecular formula C22H23N3O4S B2728095 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 899986-81-3

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2728095
CAS No.: 899986-81-3
M. Wt: 425.5
InChI Key: CVZIYPKYQAYMGM-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidine core fused with a tetrahydrofuran ring, substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a thioether-linked acetamide moiety. The acetamide is further functionalized with a 3-methoxybenzyl group, which may enhance lipophilicity and receptor binding. Structural analogs (e.g., quinazolinones, pyridazinones) exhibit antitumor and receptor agonist activities, implying shared pharmacophoric features .

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-16-6-2-5-15(11-16)12-23-20(26)14-30-21-18-8-3-9-19(18)25(22(27)24-21)13-17-7-4-10-29-17/h2,4-7,10-11H,3,8-9,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIYPKYQAYMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Cyclopenta[d]pyrimidine core : Imparts stability and potential interaction sites for biological targets.
  • Thioether linkage : Enhances the compound's solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral properties : Potential inhibition of viral replication through interaction with viral enzymes.
  • Anticancer effects : Induction of apoptosis in cancer cell lines.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with inflammation and cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings:

Study ReferenceCompound TestedBiological ActivityIC50 Value (μM)Notes
F8-B22SARS-CoV-2 Mpro Inhibitor1.55Non-peptidomimetic inhibitor with low cytotoxicity.
Various N-HeterocyclesAntiviral Activity0.20 - 0.35Enhanced activity with specific substitutions.
Thiazolidinedione derivativesAntidiabetic ActivityVariesStructural diversity leads to varied biological effects.

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the furan and cyclopenta[d]pyrimidine moieties can significantly impact the biological efficacy of the compound. For instance:

  • Substitution patterns on the furan ring enhance antiviral potency.
  • Variations in the side chain (e.g., methoxybenzyl) influence cytotoxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Quinazolinone Derivatives (): Compounds with 2-mercaptoquinazoline cores linked to trimethoxyphenyl acetamide groups demonstrate potent antitumor activity. For example:

Compound Core Structure Substituents GI50 (µM)
A Quinazolinone Benzyl, trimethoxyphenyl 7.24
C Quinazolinone Phenethyl, trimethoxyphenyl 3.16
Target Cyclopenta[d]pyrimidine Furan-2-ylmethyl, 3-methoxybenzyl N/A

The 3-methoxybenzyl group in the target compound mirrors the trimethoxyphenyl moiety in analogs A and C, suggesting shared interactions with hydrophobic pockets in target proteins .

FPR Receptor Agonists ()

Pyridazin-3(2H)-one derivatives with methoxybenzyl acetamide groups act as formyl peptide receptor (FPR) agonists. Key examples:

Compound Core Structure Receptor Specificity
N-(4-Bromophenyl)-2-[...] Pyridazinone FPR1/FPR2 mixed
Target Compound Cyclopenta[d]pyrimidine Unknown

The target compound’s pyrimidine core differs from pyridazinone in nitrogen atom positioning, which may reduce FPR affinity but improve metabolic stability.

Thieno-Pyrimidine Derivatives (Evidences 4–5)

Compounds with cyclopenta[4,5]thieno[2,3-d]pyrimidin cores exhibit structural similarities but differ in substitution:

Compound () Substituents Key Features
MFCD03474590 4-Chlorophenyl, 2-isopropylphenyl Chlorine enhances electronegativity
Target Compound Furan-2-ylmethyl, 3-methoxybenzyl Furan may improve solubility

The target compound’s furan substituent could reduce toxicity compared to chlorophenyl groups .

Physicochemical Properties and Hydrogen Bonding ()

The acetamide and pyrimidine moieties in the target compound likely form hydrogen bonds with biological targets or crystal lattice partners. Compared to quinazolinones, the cyclopenta[d]pyrimidine core may impose unique torsional angles, affecting packing efficiency and solubility. Etter’s graph set analysis could predict hydrogen-bonding patterns critical for crystallinity and stability .

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